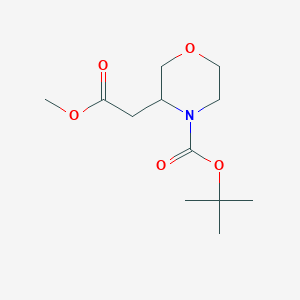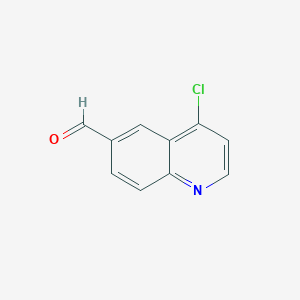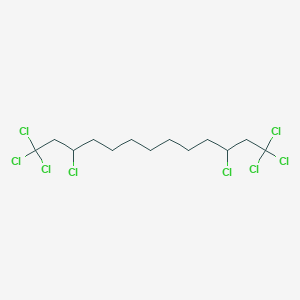
1,1,1,3,11,13,13,13-Octachlorotridecane
Descripción general
Descripción
1,1,1,3,11,13,13,13-Octachlorotridecane is a polychlorinated alkane with the chemical formula C13H20Cl8 . It is also known by its CAS number 865306-24-7 . The compound is colorless and exists in an oil form .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 431.9°C (predicted) .
- Density : Predicted to be 1.372 g/cm3 .
- Solubility : Sparingly soluble in chloroform and slightly soluble in methanol .
- Form : Colorless oil .
Aplicaciones Científicas De Investigación
NMR Spectroscopy in Chemistry
Research involving 1,1,1,3,11,13,13,13-Octachlorotridecane may use Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Studies like those by Kolehmainen et al. (1999) have focused on 1H and 13C NMR spectra to identify chemical structures and interactions in similar chlorinated compounds (Kolehmainen et al., 1999).
Molecular Structure and Electron Transfer Studies
Research by Uranga et al. (2006) examined the anionic surfaces of chlorinated compounds similar to 1,1,1,3,11,13,13,13-Octachlorotridecane, revealing insights into electron transfer mechanisms and molecular structure through Density Functional Theory (DFT) (Uranga et al., 2006).
Environmental Chemistry Applications
Research involving chlorinated compounds, closely related to 1,1,1,3,11,13,13,13-Octachlorotridecane, has implications in environmental chemistry. For instance, NMR spectroscopy has been used to study chlorinated dibenzothiophenes, which could offer insights into the behavior of similar compounds in environmental contexts (Kolehmainen et al., 1999).
Photoreactions in Organic Chemistry
The study of photoreactions, as explored by Parlar and Inanici (1981), provides valuable insights into the behavior of chlorinated compounds under light exposure, which may be relevant to 1,1,1,3,11,13,13,13-Octachlorotridecane (Parlar & Inanici, 1981).
Propiedades
IUPAC Name |
1,1,1,3,11,13,13,13-octachlorotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDHDMJENXNJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699599 | |
| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,11,13,13,13-Octachlorotridecane | |
CAS RN |
865306-24-7 | |
| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
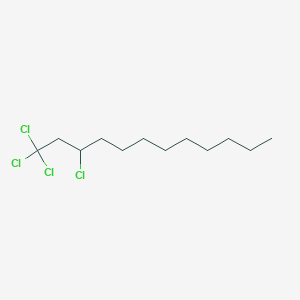
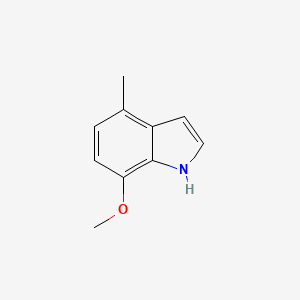
![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
